1-Ethynylpyrene

Catalog No.
S515764
CAS No.
34993-56-1
M.F
C18H10
M. Wt
226.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Ethynylpyrene

CAS Number

34993-56-1

Product Name

1-Ethynylpyrene

IUPAC Name

1-ethynylpyrene

Molecular Formula

C18H10

Molecular Weight

226.3 g/mol

InChI

InChI=1S/C18H10/c1-2-12-6-7-15-9-8-13-4-3-5-14-10-11-16(12)18(15)17(13)14/h1,3-11H

InChI Key

VEBUBSLYGRMOSZ-UHFFFAOYSA-N

SMILES

C#CC1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1

Solubility

Soluble in DMSO

Synonyms

1-ethynylpyrene

Canonical SMILES

C#CC1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1

Description

The exact mass of the compound 1-Ethynylpyrene is 226.0783 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Polycyclic Aromatic Hydrocarbons - Pyrenes - Supplementary Records. The United Nations designated GHS hazard class pictogram is Environmental Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Fluorescence studies

-Ethynylpyrene exhibits fluorescence, meaning it can absorb light at one wavelength and emit light at a longer wavelength. This property makes it a valuable tool in fluorescence microscopy [1]. Scientists can attach 1-ethynylpyrene to biomolecules of interest and track their movement and interactions within cells using fluorescence techniques [1].

[1] Application of Pyrene Derivatives in Fluorescence Microscopy [PDF] ()

Organic electronics

The unique structure of 1-ethynylpyrene makes it a candidate material for organic electronics applications. Researchers are investigating its potential use in organic light-emitting diodes (OLEDs) [2]. OLEDs are a type of display technology that uses organic materials to produce light. 1-ethynylpyrene's properties like fluorescence and ability to participate in certain chemical reactions are being explored in this context [2].

[2] HIGH-PERFORMANCE ORGANIC LIGHT-EMITTING DIODES USING FLUORENYL-SUBSTITUTED PYRENE DERIVATIVES ()

Sensor development

The fluorescence properties of 1-ethynylpyrene can be altered by its environment. This makes it potentially useful in developing sensors for various applications. Researchers are exploring its use in sensors for detecting specific molecules or changes in physical conditions [3].

[3] Pyrene-Based Chemosensors: Design, Synthesis, and Applications ()

1-Ethynylpyrene is an organic compound with the chemical formula C18H10C_{18}H_{10} and a CAS number of 34993-56-1. It is a derivative of pyrene, characterized by the presence of an ethynyl group at the 1-position of the pyrene structure. This compound exhibits significant fluorescence properties, making it useful in various applications, particularly in materials science and biological imaging. Its unique structure allows it to participate in diverse

The primary mechanism of action for 1-Ethynylpyrene lies in its fluorescence response. When the molecule is incorporated into a material or interacts with another molecule, changes in its local environment can affect its fluorescence intensity or emission wavelength. Researchers can monitor these changes to gain insights into various processes, such as:

  • Assembly and structure of materials like metal-organic frameworks (MOFs) and covalent organic frameworks (COFs) [].
  • Detection of specific analytes through fluorescence quenching upon interaction.

1-Ethynylpyrene is known for its reactivity in several chemical transformations:

  • Click Chemistry: This compound readily participates in azide-alkyne cycloaddition reactions, a hallmark of click chemistry, enabling the formation of stable triazole linkages .
  • Sonogashira Reaction: It can undergo coupling reactions with aryl halides using palladium catalysts, facilitating the synthesis of more complex aromatic systems .
  • Polymerization: 1-Ethynylpyrene can polymerize under specific conditions to form poly(1-ethynylpyrene), which has distinct properties compared to its monomeric form .

Research indicates that 1-ethynylpyrene exhibits interesting biological activities, particularly in the field of biochemistry. Studies have demonstrated its ability to modify RNA, revealing potential applications in molecular biology and genetic research. The ultrafast dynamics observed in 1-ethynylpyrene-modified RNA suggest that it may play a role in enhancing the stability or functionality of nucleic acids . Additionally, its fluorescence properties make it a valuable tool for imaging biological processes.

The synthesis of 1-ethynylpyrene can be achieved through various methods:

  • Alkyne Synthesis: One common approach involves the reaction of pyrene with acetylene in the presence of a catalyst, leading to the formation of the ethynyl group at the 1-position.
  • Sonogashira Coupling: This method involves coupling pyrenyl halides with terminal alkynes under palladium catalysis, allowing for controlled synthesis and functionalization .
  • Chemical Polymerization: Under specific conditions, 1-ethynylpyrene can be polymerized to produce poly(1-ethynylpyrene), which can be further processed for various applications .

1-Ethynylpyrene finds utility across multiple fields:

  • Fluorescent Probes: Its strong fluorescence makes it suitable for use as a probe in biological imaging and sensing applications.
  • Material Science: The compound is used in the development of advanced materials, including organic light-emitting diodes (OLEDs) and polymeric films.
  • Biochemical Research: It serves as a tool for studying nucleic acid dynamics and interactions due to its ability to modify RNA structures .

Interaction studies involving 1-ethynylpyrene have primarily focused on its interactions with biomolecules such as nucleic acids. Research has shown that modifications using this compound can enhance the stability and functionality of RNA molecules. Additionally, studies on its photophysical properties reveal how it interacts with different solvents and biological environments, influencing its fluorescence characteristics and potential applications in live-cell imaging .

Several compounds share structural or functional similarities with 1-ethynylpyrene. Below is a comparison highlighting their uniqueness:

Compound NameStructure SimilarityUnique Features
PyreneBase structureKnown for its polycyclic aromatic properties
EthynylphenanthreneEthynyl groupExhibits different photophysical properties
1-PyrenecarboxaldehydeFunctional groupUsed primarily as an intermediate in organic synthesis
PhenanthreneBase structureLacks ethynyl substitution but shares aromatic characteristics

1-Ethynylpyrene stands out due to its specific ethynyl substitution at the 1-position, which enhances its reactivity and utility in click chemistry and fluorescence applications compared to these similar compounds. Its unique photophysical properties also differentiate it from other polycyclic aromatic hydrocarbons.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

5.3

Exact Mass

226.078250319 g/mol

Monoisotopic Mass

226.078250319 g/mol

Heavy Atom Count

18

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard

Environmental Hazard

Other CAS

34993-56-1

Wikipedia

1-ethynylpyrene

Dates

Modify: 2023-08-15
Vega, B.; Wondraczek, H.; Bretschneider, L.; Näreoja, T.; Fardim, P.; Heinze, T. Preparation of reactive fibre interfaces using multifunctional cellulose derivatives. Carbohydrate Polymers, 2015, 132, 261–273. doi: 10.1016/j.carbpol.2015.05.048

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